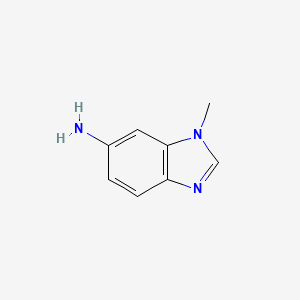

1-Methyl-1H-benzimidazol-6-amin

Übersicht

Beschreibung

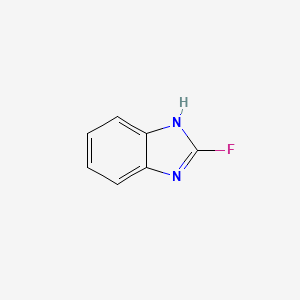

1-Methyl-1H-benzimidazol-6-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Methyl-1H-benzimidazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-benzimidazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Benzimidazolderivate haben sich als potente Inhibitoren verschiedener Enzyme erwiesen, die an der mikrobiellen Pathogenese beteiligt sind. Sie haben vielversprechende Aktivität gegen eine Reihe von resistenten Organismen gezeigt, darunter Methicillin- und Vancomycin-resistenter Staphylococcus aureus .

Anticancer Agents

Einige Benzimidazolverbindungen haben aufgrund ihrer Fähigkeit, zelluläre Prozesse zu stören, die für das Überleben von Krebszellen entscheidend sind, ein Potenzial als Antikrebsmittel gezeigt .

Antidiabetic Agents

Benzimidazolanaloga wurden auf ihre antidiabetischen Eigenschaften untersucht und wirken als Inhibitoren für Enzyme, die für das Diabetesmanagement relevant sind .

Analgesics

Diese Verbindungen wurden auch bei der Entwicklung von Analgetika eingesetzt und bieten Schmerzlinderung durch das Anvisieren spezifischer biologischer Pfade .

Antiviral and Antihistamine

Benzimidazole haben Anwendungen in antiviralen und Antihistaminika und helfen bei der Behandlung von Virusinfektionen bzw. allergischen Reaktionen .

Neurological Applications

Es gibt Forschung zur Verwendung von Benzimidazolderivaten für neurologische Erkrankungen, die möglicherweise Neurotransmittersysteme oder neuroprotektive Pfade beeinflussen .

Endocrinological and Ophthalmological Drugs

Diese Verbindungen können auch in der Endokrinologie und Ophthalmologie Anwendung finden, obwohl in den Suchergebnissen keine spezifischen Details zu diesen Anwendungen angegeben sind .

Wirkmechanismus

Target of Action

1-Methyl-1H-benzimidazol-6-amine, a derivative of the benzimidazole moiety, has been found to exhibit diverse pharmacological activities . The primary targets of 1-Methyl-1H-benzimidazol-6-amine are often microbial organisms, including Gram-positive and Gram-negative bacteria .

Mode of Action

The interaction of 1-Methyl-1H-benzimidazol-6-amine with its targets results in antimicrobial activity. The compound exerts its effects by inhibiting the growth of these organisms, leading to their eventual death .

Biochemical Pathways

1-Methyl-1H-benzimidazol-6-amine affects the biochemical pathways of the targeted organisms, disrupting their normal functions and leading to their death

Pharmacokinetics

Benzimidazole derivatives, in general, are known for their outstanding bioavailability, safety, and stability profiles .

Result of Action

The molecular and cellular effects of 1-Methyl-1H-benzimidazol-6-amine’s action result in the inhibition of growth and eventual death of the targeted organisms . This makes 1-Methyl-1H-benzimidazol-6-amine a potential candidate for the development of new antimicrobial agents.

Action Environment

The action, efficacy, and stability of 1-Methyl-1H-benzimidazol-6-amine can be influenced by various environmental factors. For instance, the compound’s effectiveness may be affected by the pH of the environment, the presence of other substances, and the specific characteristics of the targeted organisms .

Biochemische Analyse

Biochemical Properties

They are known to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Cellular Effects

Benzimidazole derivatives have been reported to have antibacterial and cytotoxicity activity . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzimidazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

3-methylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZALFCBEKQGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546563 | |

| Record name | 1-Methyl-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-93-8 | |

| Record name | 1-Methyl-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

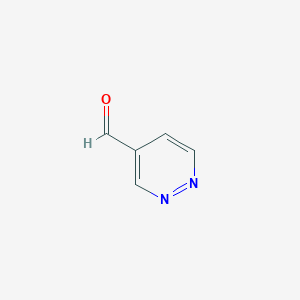

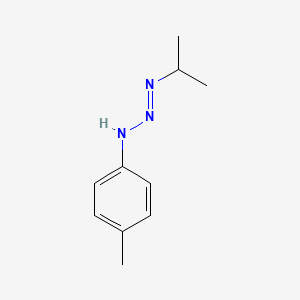

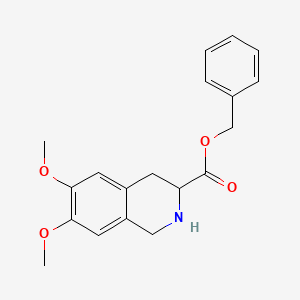

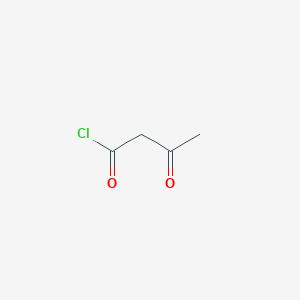

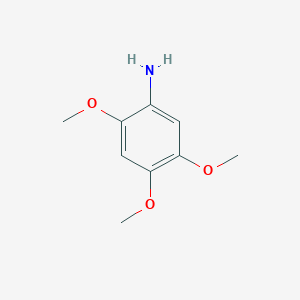

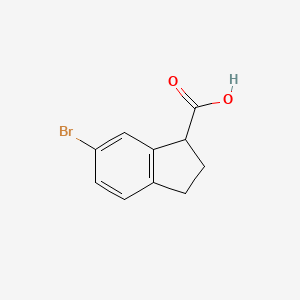

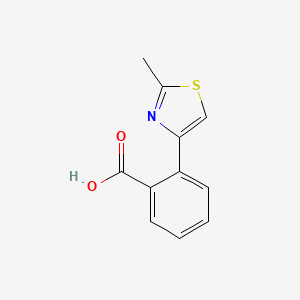

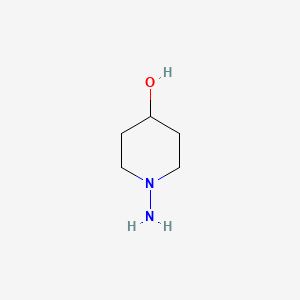

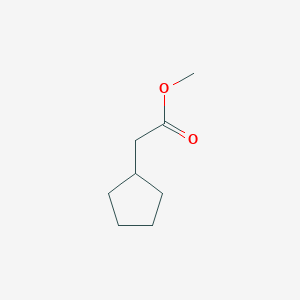

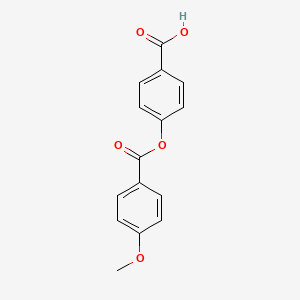

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dichloro-1H-imidazo[4,5-B]pyridine](/img/structure/B1590559.png)

![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)